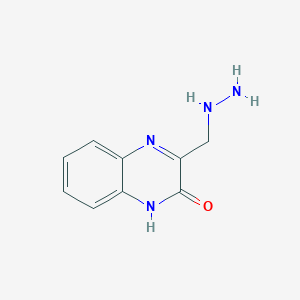

3-(Hydrazinylmethyl)quinoxalin-2(1H)-one

Description

Structure

3D Structure

Properties

CAS No. |

349549-02-6 |

|---|---|

Molecular Formula |

C9H10N4O |

Molecular Weight |

190.20 g/mol |

IUPAC Name |

3-(hydrazinylmethyl)-1H-quinoxalin-2-one |

InChI |

InChI=1S/C9H10N4O/c10-11-5-8-9(14)13-7-4-2-1-3-6(7)12-8/h1-4,11H,5,10H2,(H,13,14) |

InChI Key |

IJABVZSMYGEXBF-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)NC(=O)C(=N2)CNN |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations

Conventional and Modern Synthetic Routes to the Quinoxalin-2(1H)-one Core

The quinoxalin-2(1H)-one heterocyclic system is a foundational structure in numerous biologically active compounds. Its synthesis has been a subject of extensive research, leading to the development of several reliable and versatile methods.

The most traditional and widely employed method for constructing the quinoxaline (B1680401) ring system is the condensation reaction between a 1,2-diamine (typically a substituted o-phenylenediamine) and a 1,2-dicarbonyl compound. sapub.org This approach is valued for its simplicity and the ready availability of starting materials. For the synthesis of the quinoxalin-2(1H)-one core, α-keto acids or their corresponding esters are commonly used as the dicarbonyl component.

The reaction mechanism involves an initial nucleophilic attack of one amino group of the diamine on one of the carbonyl groups of the α-keto acid, followed by an intramolecular cyclization and subsequent dehydration to form the stable heterocyclic ring. The choice of solvent and catalyst can significantly influence the reaction rate and yield. Common conditions involve refluxing in solvents like ethanol (B145695) or acetic acid. sapub.org

| Reactant A | Reactant B | Product | Conditions | Reference |

| o-Phenylenediamine (B120857) | Pyruvic acid | 3-Methylquinoxalin-2(1H)-one | Acetic acid, room temp. | mdpi.com |

| o-Phenylenediamine | α-Ketoglutaric acid | 3-(2-Carboxyethyl)quinoxalin-2(1H)-one | Condensation | nih.gov |

| o-Phenylenediamine | Ethyl 2-oxoalkanoates | 3-Alkylquinoxalin-2(1H)-ones | Two-step procedure | researchgate.net |

Beyond the direct condensation of two separate components, various intramolecular cyclization strategies have been developed to form the quinoxalin-2(1H)-one core. These methods often start with precursors that already contain both the aniline (B41778) and the α-amido acid functionalities, which are then induced to cyclize.

For instance, N-(2-aminophenyl)oxamic acid derivatives can undergo intramolecular cyclization under acidic or thermal conditions to yield quinoxalin-2,3(1H,4H)-diones, which can then be selectively modified. Another approach involves the reaction of o-phenylenediamine with reagents like chloroacetic acid or ethyl bromoacetate (B1195939), which proceeds through an initial alkylation followed by an intramolecular condensation and subsequent oxidation to furnish the quinoxalin-2(1H)-one ring system. academicjournals.org These methods provide alternative pathways that can be advantageous depending on the desired substitution pattern on the final molecule. mdpi.com

Modern synthetic organic chemistry has seen the rise of transition-metal catalysis, and the synthesis of quinoxalinones is no exception. Palladium-catalyzed reactions have emerged as powerful tools for constructing this heterocyclic core, often offering milder reaction conditions and broader functional group tolerance compared to traditional methods.

One prominent strategy involves the intramolecular N-arylation (a Buchwald-Hartwig type reaction) of an appropriately substituted N-(2-bromo-phenyl)-2-aminoacetamide precursor. This reaction efficiently forms the N-C bond necessary to close the pyrazinone ring. Another advanced approach is the direct C-H functionalization of a pre-existing quinoxalin-2(1H)-one at the C3 position. Palladium catalysts can facilitate the coupling of the C3-H bond with various partners, such as arylboronic acids, to introduce substituents. organic-chemistry.org While this is more for derivatization than core construction, it highlights the utility of palladium in quinoxaline chemistry. chim.itresearchgate.net

Synthesis of Key Precursors for 3-(Hydrazinylmethyl)quinoxalin-2(1H)-one Construction

The synthesis of the target compound, this compound, necessitates the preparation of a quinoxalin-2(1H)-one derivative bearing a reactive group at the 3-methyl position. The most common precursors are 3-(halomethyl)quinoxalin-2(1H)-ones, such as the bromo or chloro derivatives.

A straightforward method to obtain these precursors is the radical halogenation of 3-methylquinoxalin-2(1H)-one. Using a halogenating agent like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) in the presence of a radical initiator (e.g., AIBN or benzoyl peroxide) allows for the selective halogenation of the methyl group to yield 3-(bromomethyl)- or 3-(chloromethyl)quinoxalin-2(1H)-one. Alternatively, these precursors can be synthesized by the condensation of o-phenylenediamine with halogenated pyruvic acid derivatives. For example, the reaction with ethyl bromoacetate can lead to the formation of the quinoxalinone ring with a handle for further functionalization. academicjournals.org

| Precursor | Starting Material | Reagents | Reference |

| 3-(α-Bromoethyl)quinoxalin-2(1H)-one | 3-Ethylquinoxalin-2(1H)-one | Bromine | sapub.org |

| 2,3-Bis(bromomethyl)quinoxaline | o-Phenylenediamine | 1,4-Dibromo-2,3-butanedione | sapub.org |

Introduction of the Hydrazinylmethyl Moiety via Specific Reaction Pathways

With the key 3-(halomethyl)quinoxalin-2(1H)-one precursor in hand, the final step is the introduction of the hydrazinyl group. This is typically achieved through a standard nucleophilic substitution reaction. Hydrazine (B178648) (N₂H₄) or its hydrate (B1144303) is a potent nucleophile that can readily displace the halide from the 3-(halomethyl) position.

The reaction involves the attack of the lone pair of electrons on one of the nitrogen atoms of hydrazine on the electrophilic benzylic carbon of the 3-(halomethyl) group. This forms a new C-N bond and displaces the halide ion, resulting in the formation of this compound. The reaction is generally carried out in a polar solvent, such as ethanol or isopropanol, and may be heated to ensure completion. nih.govorgsyn.org The use of hydrazine hydrate is common and practical for this transformation. organic-chemistry.org

Green Chemistry and Sustainable Synthetic Protocols for Quinoxaline Derivatives

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of quinoxaline derivatives to minimize environmental impact. These efforts focus on reducing the use of hazardous materials, improving energy efficiency, and designing more sustainable processes.

Key green approaches include:

Use of Green Catalysts: Heterogeneous catalysts, such as silica-supported sulfuric acid, nano-TiO₂, or montmorillonite (B579905) K-10 clay, have been used to facilitate the condensation reaction. These catalysts are often cheaper, less toxic, and can be easily recovered and reused. mdpi.com

Alternative Energy Sources: Microwave irradiation and ultrasonic agitation have been employed to accelerate reaction rates, often leading to significantly shorter reaction times, higher yields, and cleaner reactions compared to conventional heating methods. sapub.org

Environmentally Benign Solvents: The replacement of volatile and toxic organic solvents with greener alternatives is a major focus. Water, ethanol, and polyethylene (B3416737) glycol (PEG) have been successfully used as reaction media for quinoxaline synthesis. In some cases, solvent-free (neat) reaction conditions have been developed, further enhancing the sustainability of the process. mdpi.com

These sustainable protocols are not only environmentally advantageous but also often offer economic benefits through reduced waste and energy consumption.

Application of Advanced Catalytic Systems in Quinoxaline Synthesis

The synthesis of the quinoxalin-2(1H)-one core, the foundational structure of this compound, has been significantly advanced through the use of innovative catalytic systems. These modern approaches offer improvements in efficiency, selectivity, and environmental sustainability over classical methods. Key areas of progress include photocatalysis and transition-metal catalysis, which have enabled the direct functionalization of the C3-position of the quinoxalin-2(1H)-one ring.

Photoredox Catalysis: Visible-light photoredox catalysis has emerged as a powerful tool for the C-H functionalization of quinoxalin-2(1H)-ones under mild conditions. acs.orgbeilstein-journals.org This strategy often avoids the need for harsh reagents and high temperatures. For instance, the direct arylation of quinoxalin-2(1H)-ones has been achieved using diaryliodonium triflates as the aryl source under photoredox-catalyzed conditions. organic-chemistry.org Similarly, organophotoredox catalysis has been employed for the C-H alkylation of quinoxalin-2(1H)-ones with various feedstock chemicals like aldehydes, amides, and alcohols. organic-chemistry.org The mechanism typically involves the generation of a radical species from the alkyl or aryl precursor, which then adds to the C3-position of the photoexcited quinoxalin-2(1H)-one. youtube.com

Transition-Metal Catalysis: Transition metals, particularly palladium and copper, have been extensively used to catalyze the synthesis of substituted quinoxalines. researchgate.net More recently, the focus has shifted to the direct C3-functionalization of the pre-formed quinoxalin-2(1H)-one ring. For example, cobaloxime catalysis, in conjunction with photoexcitation of the quinoxalin-2(1H)-one substrate, has been shown to be effective for the C3-alkylation using unactivated alkyl iodides and carboxylic acids. acs.orgnih.govacs.org This dual catalytic system allows for the efficient formation of C-C bonds with a broad range of functional group tolerance. acs.org

Heterogeneous Catalysis: To enhance catalyst recyclability and simplify product purification, heterogeneous catalytic systems have been developed. Graphitic carbon nitride (g-C3N4), a metal-free semiconductor photocatalyst, has been successfully used for various C-H functionalization reactions of quinoxalin-2(1H)-ones, including hydroxylation and sulfenylation, under visible light irradiation. nih.gov Superparamagnetic iron oxide nanoparticles (Fe2O3) have also demonstrated high activity as a recyclable heterogeneous catalyst for the synthesis of quinoxalinones from α-keto acids and benzene-1,2-diamines. researchgate.net

Table 1: Overview of Advanced Catalytic Systems for Quinoxalin-2(1H)-one Functionalization

| Catalytic System | Reaction Type | Key Features |

| Photoredox Catalysis (e.g., Eosin Y, Organic Dyes) | C-H Alkylation/Arylation | Mild conditions, visible light, metal-free options. acs.orgorganic-chemistry.org |

| Cobaloxime Catalysis with Photoexcitation | C3-Alkylation | Use of unactivated alkyl sources, good functional group tolerance. acs.orgnih.govacs.org |

| Graphitic Carbon Nitride (g-C3N4) | C-H Hydroxylation/Sulfenylation | Heterogeneous, recyclable, metal-free photocatalyst. nih.gov |

| Superparamagnetic Iron Oxide (Fe2O3) Nanoparticles | Quinoxalinone Synthesis | Heterogeneous, magnetically separable, recyclable. researchgate.net |

Chemical Modifications and Derivatization Strategies for this compound Analogues

The hydrazinylmethyl group at the C3-position of the quinoxalin-2(1H)-one core is a key functional handle for a wide array of chemical transformations, allowing for the synthesis of diverse analogues. The primary reactivity of the hydrazine moiety involves its nucleophilic character, making it an excellent precursor for the formation of hydrazones and various heterocyclic systems.

Hydrazone Formation: A fundamental and widely employed derivatization strategy is the condensation reaction of the hydrazine with various carbonyl compounds, such as aldehydes and ketones, to form the corresponding hydrazones. researchgate.netresearchgate.net This reaction is typically catalyzed by a small amount of acid and proceeds with high efficiency. researchgate.net The resulting hydrazone derivatives can exhibit a range of biological activities and serve as intermediates for further synthetic manipulations. For instance, the reaction of 3-hydrazinylquinoxaline-2(1H)-one with 2-hydroxyimino-1,3-dicarbonyl compounds leads to the formation of complex hydrazone structures. rawdatalibrary.net This principle can be extended to this compound, where the terminal NH2 group of the hydrazinylmethyl moiety would react with carbonyls.

Synthesis of Pyrazole (B372694) and Triazole Derivatives: The hydrazine functionality is a valuable precursor for the construction of five-membered heterocyclic rings like pyrazoles and triazoles, which are important pharmacophores.

Pyrazoles: Pyrazoles can be synthesized by the reaction of hydrazines with 1,3-dicarbonyl compounds or their equivalents. nih.govsemanticscholar.org For this compound, reaction with a 1,3-diketone would lead to the formation of a pyrazole ring attached to the quinoxalinone core via a methylene (B1212753) linker. The reaction proceeds through an initial condensation to form a hydrazone intermediate, followed by an intramolecular cyclization and dehydration.

Triazoles: 1,2,3-triazoles can be synthesized via the copper-catalyzed azide-alkyne cycloaddition (CuAAC), a prominent example of click chemistry. beilstein-journals.org To apply this to the derivatization of this compound, the hydrazine moiety would first need to be converted to an azide. Alternatively, 1,2,4-triazoles can be synthesized from hydrazine derivatives. For example, treatment of an acyl hydrazide with an isothiocyanate followed by cyclization is a common route. researchgate.net

Other Derivatizations: The reactivity of the hydrazine group extends beyond these examples. It can be acylated to form hydrazides, which themselves are versatile intermediates. nih.govorganic-chemistry.org Furthermore, the N-N bond of the hydrazine can be involved in various cyclization reactions to form a range of other heterocyclic systems. mdpi.comresearchgate.net The specific reaction pathways and resulting products will depend on the chosen reagents and reaction conditions.

Table 2: Potential Derivatization Reactions of the Hydrazinylmethyl Moiety

| Reagent Class | Resulting Functional Group/Heterocycle | General Reaction |

| Aldehydes/Ketones | Hydrazone | Condensation |

| 1,3-Dicarbonyl Compounds | Pyrazole | Condensation followed by cyclization |

| Isothiocyanates (after acylation) | 1,2,4-Triazole | Addition and cyclization |

| Acylating Agents | Hydrazide | Acylation |

Structural Elucidation and Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Detailed NMR data is fundamental for the unambiguous assignment of a molecule's structure in solution. This involves analyzing one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) spectra to determine chemical environments, connectivity, and spatial relationships of atoms.

One-Dimensional NMR (¹H NMR and ¹³C NMR) Spectral Analysis

No specific ¹H NMR or ¹³C NMR spectra for 3-(Hydrazinylmethyl)quinoxalin-2(1H)-one have been reported. For related quinoxalin-2(1H)-one derivatives, aromatic protons on the benzene (B151609) ring typically appear in the range of δ 7.00–8.40 ppm. nih.gov The NH proton of the quinoxalinone ring often presents as a broad singlet at a downfield chemical shift, for instance, around δ 8.72 ppm or higher, and is exchangeable with D₂O. mdpi.com The chemical shifts for the methylene (B1212753) (-CH₂-) and hydrazinyl (-NHNH₂) protons of the specific title compound are not documented. Similarly, characteristic ¹³C NMR signals for the quinoxalin-2(1H)-one core, including the carbonyl carbon (C=O) and the imine carbon (C=N), are typically observed around δ 151-158 ppm and δ 146-149 ppm, respectively, but precise values for this compound are unavailable. nih.gov

Two-Dimensional NMR (COSY, HSQC, HMBC) for Connectivity and Stereochemistry

Without ¹H and ¹³C NMR data, performing and analyzing 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) is not possible. These techniques are crucial for confirming the connectivity between protons and carbons within the molecule, which would be essential to definitively place the hydrazinylmethyl group at the C3 position of the quinoxalin-2(1H)-one scaffold. nih.gov

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis and Functional Group Identification

Specific IR and Raman spectra for this compound are not available. Generally, quinoxalin-2(1H)-one derivatives exhibit characteristic IR absorption bands for N-H stretching (around 3080-3340 cm⁻¹), C=O stretching of the amide group (typically 1635-1690 cm⁻¹), and C=N stretching (around 1615-1620 cm⁻¹). mdpi.comnih.gov The presence of the hydrazinylmethyl group would be expected to introduce additional N-H stretching bands (for the -NH₂ group) and C-H stretching bands for the methylene linker, but specific frequencies have not been reported.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Absorption and Transition Analysis

There is no published UV-Vis absorption data for this compound. The electronic absorption spectra of quinoxaline (B1680401) derivatives are characterized by π → π* and n → π* transitions. The exact absorption maxima (λ_max) and molar absorptivity values are highly dependent on the substitution pattern and the solvent used, making extrapolation from other derivatives unreliable.

Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Pattern Elucidation

A definitive mass spectrum for this compound, which would confirm its molecular weight and provide insight into its fragmentation pathways, could not be found. For related compounds, such as 1-[6-benzoyl-3-methyl-2(1H)-quinoxalinone]acetic acid hydrazide, the molecular ion peak has been observed, along with characteristic fragment ions. mdpi.com A similar analysis for the title compound would be necessary to confirm its elemental composition and structural integrity.

X-ray Diffraction Analysis for Definitive Solid-State Molecular Structure Determination

No crystal structure data for this compound is present in crystallographic databases. Single-crystal X-ray diffraction is the gold standard for determining the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions. While crystal structures for other quinoxaline derivatives have been reported, this ultimate proof of structure is absent for the specific compound . nih.govtandfonline.com

Computational Prediction of Spectroscopic Parameters

In modern structural elucidation, computational chemistry serves as a powerful adjunct to experimental techniques. For this compound, theoretical calculations, particularly those based on Density Functional Theory (DFT), provide deep insights into its electronic and structural properties, allowing for the prediction of various spectroscopic parameters. These computational models are invaluable for corroborating experimental data and assigning spectral features with greater confidence. ias.ac.in

The standard approach involves optimizing the molecular geometry of the compound in a simulated environment (in vacuo or in a solvent) using a specific functional and basis set, such as B3LYP/6-311+G(d,p). ias.ac.inelixirpublishers.com Once the lowest energy conformation is determined, further calculations can predict NMR chemical shifts, vibrational frequencies (IR), and electronic transitions (UV-Vis). scirp.org

Predicted ¹H and ¹³C NMR Chemical Shifts

Nuclear Magnetic Resonance (NMR) chemical shifts can be predicted with a high degree of accuracy using the Gauge-Independent Atomic Orbital (GIAO) method. ias.ac.inruc.dk Calculations are typically performed simulating a solvent, such as DMSO, to mimic experimental conditions. ias.ac.in The resulting theoretical chemical shifts (δ) are often linearly scaled to correct for systematic errors inherent in the computational method and to improve correlation with experimental values. ias.ac.in

For this compound, the predicted ¹H and ¹³C NMR spectra would show characteristic signals corresponding to the quinoxalinone core, the methylene bridge, and the hydrazinyl group. The table below presents hypothetical, yet representative, scaled chemical shifts based on DFT calculations for this class of compounds.

| ¹H NMR Predicted Data (DMSO) | ¹³C NMR Predicted Data (DMSO) | ||

|---|---|---|---|

| Proton Assignment | Predicted δ (ppm) | Carbon Assignment | Predicted δ (ppm) |

| N1-H | 12.10 | C2 (C=O) | 154.5 |

| NH (Hydrazinyl) | 9.55 | C3 | 148.0 |

| H5/H8 | 7.85 | C4a | 132.1 |

| H6/H7 | 7.40 | C8a | 130.5 |

| NH₂ (Hydrazinyl) | 4.60 | C6/C7 | 125.0 |

| CH₂ | 4.15 | C5/C8 | 116.2 |

| CH₂ | 45.8 |

Predicted Vibrational Frequencies (IR Spectroscopy)

Theoretical vibrational analysis provides the frequencies and intensities of fundamental vibrational modes, which correspond to the peaks observed in an infrared (IR) spectrum. elixirpublishers.com DFT calculations can predict the IR spectrum, but the calculated frequencies are typically higher than the experimental ones due to the harmonic approximation used in the models. scispace.com To improve accuracy, these frequencies are uniformly scaled by a factor (e.g., ~0.96) to account for anharmonicity. ias.ac.in

Key predicted vibrational frequencies for this compound would include stretching vibrations for the N-H, C-H, C=O, and C=N bonds, as well as bending vibrations for the methylene and amine groups.

| Vibrational Mode | Predicted Scaled Wavenumber (cm⁻¹) | Functional Group |

|---|---|---|

| N-H Stretch (Amide) | 3430 | Quinoxalinone Ring |

| N-H Stretch (Hydrazine) | 3350 - 3250 | -NHNH₂ |

| C-H Stretch (Aromatic) | 3100 - 3000 | Benzene Ring |

| C-H Stretch (Aliphatic) | 2980 - 2880 | -CH₂- |

| C=O Stretch (Amide) | 1685 | Quinoxalinone Ring |

| N-H Bend (Hydrazine) | 1620 | -NHNH₂ |

| C=N/C=C Stretch | 1580 - 1450 | Quinoxalinone Ring |

Predicted Electronic Transitions (UV-Vis Spectroscopy)

The electronic absorption spectrum (UV-Vis) can be simulated using Time-Dependent Density Functional Theory (TD-DFT). scirp.orgnih.gov This method calculates the vertical excitation energies from the ground state to various excited states, which correspond to the absorption maxima (λmax). semanticscholar.org The calculations also yield the oscillator strength (f), which is proportional to the intensity of the absorption band. researchgate.net These predictions are crucial for interpreting experimental spectra and understanding the nature of electronic transitions, such as π→π* and n→π*. ias.ac.in For quinoxaline derivatives, TD-DFT calculations performed with a functional like B3LYP can effectively predict the main absorption bands. ias.ac.inresearchgate.net

| Predicted λmax (nm) | Oscillator Strength (f) | Predominant Transition Type |

|---|---|---|

| 345 | 0.45 | π→π |

| 280 | 0.30 | π→π |

| 245 | 0.65 | π→π* |

Biological Activity Profiling and Evaluation

Antimicrobial Activity Studies of 3-(Hydrazinylmethyl)quinoxalin-2(1H)-one and Analogues

Quinoxaline (B1680401) derivatives are recognized for their broad-spectrum antimicrobial properties. sapub.org Research into analogues of this compound has demonstrated notable efficacy against a variety of bacterial and fungal pathogens.

Antibacterial Efficacy and Spectrum Investigations

The antibacterial potential of quinoxaline derivatives has been extensively studied. Various synthesized compounds have shown activity against both Gram-positive and Gram-negative bacteria. nih.gov For instance, a series of novel quinoxalinone derivatives were synthesized from 3-hydrazinocarbonylmethylquinoxalin-2(1H)-one and evaluated for their in vitro antibacterial activity, showing promising results. researchgate.net

In one study, newly synthesized quinoxaline derivatives were tested against Staphylococcus aureus, Bacillus subtilis (Gram-positive), Escherichia coli, and Pseudomonas aeruginosa (Gram-negative). nih.gov Another study investigated symmetrically and asymmetrically 2,3-disubstituted quinoxalines, finding significant antibacterial activity against Staphylococcus aureus, Bacillus subtilis, and Escherichia coli. nih.gov Specifically, compounds 2d and 3c from this study showed the highest activity against E. coli with a Minimum Inhibitory Concentration (MIC) of 8 μg/mL. nih.gov

Furthermore, a series of 6-(morpholinosulfonyl)quinoxalin-2(1H)-one based hydrazone and hydrazine (B178648) derivatives exhibited significant antibacterial activity, with some compounds showing MIC values ranging from 0.97 to 62.5 µg/mL against standard bacterial strains and from 1.95 to 15.62 µg/mL against multi-drug resistant bacteria. johnshopkins.edu

| Compound | Bacterial Strain | Activity (MIC in μg/mL) | Reference |

|---|---|---|---|

| Compound 2d (a symmetrically disubstituted quinoxaline) | Escherichia coli | 8 | nih.gov |

| Compound 3c (a symmetrically disubstituted quinoxaline) | Escherichia coli | 8 | nih.gov |

| Compound 4 (a symmetrically disubstituted quinoxaline) | Bacillus subtilis | 16 | nih.gov |

| Quinoxalin-2(1H)-one derivative 4a | Various bacteria | 0.97–62.5 | johnshopkins.edu |

| Quinoxalin-2(1H)-one derivative 7 | Various bacteria | 0.97–62.5 | johnshopkins.edu |

Antifungal Efficacy and Spectrum Investigations

Analogues of this compound have also been evaluated for their effectiveness against fungal pathogens. rsc.org The compound 3-hydrazinoquinoxaline-2-thiol, a close analogue, has demonstrated promising antifungal activity against various Candida species, in some cases showing higher efficacy than the standard drug Amphotericin B against clinical isolates of Candida albicans, Candida glabrata, and Candida parapsilosis. nih.govnih.govresearchgate.net

In other studies, various quinoxaline derivatives have been screened against fungal strains like Aspergillus niger and Candida albicans. mdpi.com For example, certain pentacyclic quinoxaline compounds exhibited the highest antifungal activity against both Candida albicans and Aspergillus flavus with a MIC of 16 μg/mL. nih.gov Another study synthesized a series of 1-(s-furan-2-yl)- proquest.commdpi.comrsc.orgtriazolo[4,3-a]quinoxalin-4(5H)-one derivatives, with one compound, 1-(5-Chlorofuran-2-yl)- proquest.commdpi.comrsc.orgtriazolo[4,3-a]quinoxalin-4(5H)-one, emerging as the most potent antifungal agent in the series.

| Compound | Fungal Strain | Activity (MIC in μg/mL) | Reference |

|---|---|---|---|

| 3-hydrazinoquinoxaline-2-thiol | Candida albicans | More effective than Amphotericin B | nih.govnih.gov |

| 3-hydrazinoquinoxaline-2-thiol | Candida glabrata | Higher efficacy than Amphotericin B | nih.gov |

| Pentacyclic quinoxaline compound 10 | Candida albicans | 16 | nih.gov |

| Pentacyclic quinoxaline compound 10 | Aspergillus flavus | 16 | nih.gov |

| 1-(5-Chlorofuran-2-yl)- proquest.commdpi.comrsc.orgtriazolo[4,3-a]quinoxalin-4(5H)-one (5c) | Not specified | Most potent in series |

Antineoplastic and Antiproliferative Activity Research

The quinoxaline scaffold is a key feature in several anticancer agents. tandfonline.comresearchgate.net Derivatives have shown significant antiproliferative activity against a wide range of cancer cell lines. nih.govproquest.com For example, a series of 3-vinyl-quinoxalin-2(1H)-one derivatives were synthesized and evaluated for their ability to inhibit Fibroblast Growth Factor Receptor 1 (FGFR1), a known target in anticancer drug design. Several of these compounds displayed potent cytotoxicity against H460, B16-F10, Hela229, and Hct116 cancer cell lines. nih.gov

In another study, novel quinoxaline derivatives bearing an oxirane ring were synthesized and tested against neuroblastoma cell lines SK-N-SH and IMR-32. nih.gov Compounds with nitrofuran substituents demonstrated the highest antiproliferative activity, with IC₅₀ values as low as 2.49 ± 1.33 μM. nih.gov Research has also focused on 2-oxo-3-phenylquinoxaline derivatives for their potential application in colorectal cancer treatment, specifically against HCT-116 cells. nih.gov Furthermore, certain quinoxalin-2-ones have been shown to potentiate the antiproliferative activity of established anticancer drugs like doxorubicin (B1662922) and vincristine (B1662923) in multi-drug resistant cell lines. nih.gov Hybrid molecules incorporating quinoxaline and coumarin (B35378) have also been investigated, with one compound showing 55.75% growth inhibition against a melanoma cell line. mdpi.com

| Compound Series | Cancer Cell Line(s) | Key Finding | Reference |

|---|---|---|---|

| 3-vinyl-quinoxalin-2(1H)-one derivatives | H460, B16-F10, Hela229, Hct116 | Good-to-excellent potency compared to TKI258. | nih.gov |

| Oxiranyl-quinoxaline derivatives (with nitrofuran substituents) | SK-N-SH, IMR-32 (Neuroblastoma) | IC₅₀ values as low as 2.49 ± 1.33 μM. | nih.gov |

| Quinoxaline–arylfuran derivative (QW12) | HeLa | Potent antiproliferative effect with an IC₅₀ of 10.58 μM. | proquest.com |

| 1,6-dimethyl-3-phenoxymethylquinoxalin-2-one (17a) | KB(MDR), KB(V20C) (Multi-drug resistant) | Potentiates antiproliferative activity of doxorubicin and vincristine. | nih.gov |

| Quinoxaline-coumarin hybrid (Compound 1) | MALME-M (Melanoma) | 55.75% growth inhibition. | mdpi.com |

Antiviral Activity Investigations, including specific viral targets

The quinoxaline nucleus is a promising scaffold for the development of new antiviral drugs. proquest.comrsc.orgnih.govnih.gov Derivatives have been synthesized and tested against a variety of DNA and RNA viruses.

Research has shown that certain proquest.commdpi.comrsc.orgtriazolo[4,3-a]quinoxaline derivatives possess antiviral activity against Herpes simplex virus (HSV). proquest.com Other quinoxaline analogues have displayed remarkable activity against coxsackievirus B5 (CBV5), with EC₅₀ values as low as 0.06 µM. proquest.com Novel 3-amioquinoxalin-2(1H)-one derivatives have exhibited properties against Epstein-Barr virus (EBV) antigen activation. nih.gov The antiviral potential of quinoxalines also extends to viruses like Hepatitis B virus (HBV) and poxviruses. nih.gov The broad-spectrum antiviral activity makes this class of compounds a subject of growing interest, especially in the context of emerging viral threats. proquest.comrsc.orgresearchgate.net

| Compound/Derivative Class | Viral Target | Activity (EC₅₀) | Reference |

|---|---|---|---|

| 4-(((2,3-dimethoxyquinoxalin-6-yl)methyl)thio)benzoic acid | Coxsackievirus B5 (CBV5) | 0.06 µM | proquest.com |

| Ethyl 4-(((2,3-dimethoxyquinoxalin-6-yl)methyl)thio)benzoate | Coxsackievirus B5 (CBV5) | 0.09 µM | proquest.com |

| 1-(4-chloro-8-methyl proquest.commdpi.comrsc.orgtriazolo[4,3a]quinoxaline-1-yl)-3-phenyl thiourea | Herpes simplex virus (HSV) | Reduced plaques by 25% at 20 µg/mL | proquest.com |

| Ethyl 2-(4-chlorophenyl)-1-methyl-2,4-dihydro-1H-pyrrolo-[2,3-b]quinoxaline | Vaccinia virus (Poxvirus) | 2 µM | nih.gov |

| 3-amioquinoxalin-2(1H)-one derivatives | Epstein-Barr virus (EBV) | Inhibited EBV antigen activation | nih.gov |

Antiparasitic Activity Assessments (e.g., Antimalarial, Antileishmanial, Antitrypanosomal)

Quinoxaline derivatives have demonstrated promising activity against various parasites. An antimalarial quinoxaline derivative from the Medicines for Malaria Venture (MMV) Malaria Box, MMV007204, showed promise against Schistosoma mansoni, the parasite responsible for schistosomiasis. nih.gov A study involving 47 synthesized analogues of this compound found that 16 of them killed over 70% of the larval stage of the parasite at a concentration of 10 µM. nih.gov

In addition to antischistosomal activity, acyl hydrazone derivatives have been assessed for their efficacy against Toxoplasma gondii. While some cinnamaldehyde-derived hydrazones showed activity, they were generally found to be less potent than the reference drug atovaquone. nih.gov The broad bioactivity of the quinoxaline scaffold suggests its potential as a template for developing novel agents against a range of parasitic diseases. nih.gov

Other Pharmacological Activities of Academic Significance (e.g., Anti-inflammatory, Neuropharmacological)

Beyond their anti-infective and anticancer properties, quinoxaline derivatives exhibit other important pharmacological activities, most notably anti-inflammatory effects. nih.govresearchgate.net The anti-inflammatory properties are often attributed to the inhibition of inflammatory modulators like cyclooxygenase (COX), various cytokines, and p38 mitogen-activated protein kinase (p38 MAPK). nih.gov

Several studies have synthesized and evaluated new quinoxaline derivatives for their anti-inflammatory and antioxidant activities. nih.govunav.edu In one such study, a synthesized quinoxaline derivative showed a significant in vivo anti-inflammatory effect (41% inhibition) in a carrageenan-induced edema model, which was comparable to the standard drug indomethacin (B1671933) (47% inhibition). nih.govunav.edu Another study found that among a series of synthesized quinoxalines, several compounds brought about a significant decrease in edema, with one showing a 53.91% reduction. researchgate.net These findings highlight the potential of quinoxaline-based compounds as leads for the development of new anti-inflammatory agents. researchgate.net

Mechanistic Insights into Biological Action

Identification and Validation of Molecular Targets for 3-(Hydrazinylmethyl)quinoxalin-2(1H)-one Analogues

The broad spectrum of biological activities exhibited by quinoxaline (B1680401) analogues is a direct consequence of their ability to interact with a wide array of molecular targets. These targets are often key players in the pathophysiology of various diseases, particularly cancer and viral infections. Research has identified and validated several crucial protein and nucleic acid targets for this class of compounds.

In the context of cancer, quinoxaline derivatives have been shown to target several enzymes involved in cell proliferation and survival. researchgate.net These include receptor tyrosine kinases like the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR), which are pivotal in tumor growth and angiogenesis. nih.govcmu.ac.th Other validated targets in proliferative pathways include Cyclooxygenase-2 (COX-2), an enzyme linked to inflammation and cancer, and the Signal Transducer and Activator of Transcription 3 (STAT3), a transcription factor that is constitutively activated in many tumors. nih.govnih.govnih.gov Furthermore, quinoxaline-based compounds have been developed as potent inhibitors of Topoisomerase II and Histone Deacetylases (HDACs), enzymes critical for DNA replication and gene expression, respectively. tandfonline.comnih.govnih.gov

For their antiviral activity, key molecular targets have been identified within viral replication machinery. Notably, Human Immunodeficiency Virus (HIV) Reverse Transcriptase (RT) is a well-established target for quinoxaline analogues, which act as non-nucleoside inhibitors. nih.govconicet.gov.ar More recently, with the emergence of new viral threats, proteases essential for the lifecycle of SARS-CoV-2, such as the main protease (Mpro or 3CLpro) and Papain-Like Protease (PLpro), have been identified as targets for newly synthesized quinoxaline derivatives. rsc.orgnih.gov

The validation of these molecular targets is typically achieved through a combination of in vitro enzymatic assays, cell-based proliferation and viability assays, and in silico molecular docking studies that predict the binding affinity and interaction modes of the compounds with their putative targets. nih.govrsc.org

Enzyme Inhibition Kinetics and Elucidation of Mechanism of Action

Following the identification of molecular targets, detailed kinetic studies are performed to understand how quinoxaline analogues inhibit enzyme function. These investigations provide insights into the potency, selectivity, and mode of inhibition, which are critical for drug development.

Quinoxaline derivatives have demonstrated significant potential as antiviral agents through the potent inhibition of essential viral enzymes.

HIV Reverse Transcriptase (RT): Certain quinoxaline derivatives function as highly potent non-nucleoside reverse transcriptase inhibitors (NNRTIs). conicet.gov.ar For example, the compound S-2720 was identified as a very potent inhibitor of HIV-1 RT. nih.gov Unlike nucleoside analogues, these compounds bind to an allosteric pocket on the enzyme, inducing a conformational change that inactivates it. nih.govconicet.gov.ar Studies have identified quinoxaline compounds with inhibitory concentrations (IC₅₀) in the nanomolar range against wild-type HIV-1 RT, demonstrating their high potency. researchgate.net

SARS-CoV-2 Proteases: In the fight against COVID-19, several quinoxaline derivatives have been identified as inhibitors of key viral proteases. rsc.org Computational and in vitro studies have shown that these compounds can bind to the active sites of the main protease (Mpro/3CLpro) and the Papain-Like Protease (PLpro), both of which are crucial for viral replication. rsc.orgnih.govnih.gov Molecular docking has revealed that these inhibitors form stable interactions, primarily through hydrogen bonding and hydrophobic interactions, within the enzyme's active site. nih.govrsc.org Some favipiravir-inspired quinoxaline derivatives have shown stronger inhibitory potential than favipiravir (B1662787) itself against papain, a related cysteine protease, with one analogue (5a) exhibiting an IC₅₀ of 92 μM. rsc.org

The anticancer activity of many quinoxaline analogues is attributed to their ability to inhibit enzymes that drive cancer cell proliferation and survival.

Epidermal Growth Factor Receptor (EGFR): Numerous quinoxaline and quinoxalinone derivatives have been developed as potent EGFR kinase inhibitors. cmu.ac.thelsevierpure.com These compounds act as ATP-competitive inhibitors, binding to the kinase domain of the receptor. nih.gov Several analogues exhibit IC₅₀ values in the nanomolar range, comparable to or even exceeding the potency of established EGFR inhibitors like erlotinib. nih.govfigshare.com For instance, compound 11 showed strong EGFR inhibitory activity with an IC₅₀ of 0.508 nM, compared to erlotinib's 0.439 nM. figshare.com Some derivatives have also shown efficacy against drug-resistant EGFR mutants. mdpi.com

Cyclooxygenase-2 (COX-2): Certain quinoxaline derivatives have been designed as dual inhibitors of EGFR and COX-2 or as selective COX-2 inhibitors. nih.govrsc.org These compounds show preferential inhibition of COX-2 over the constitutively expressed COX-1 isoform, which is desirable for reducing gastrointestinal side effects. nih.gov For example, compounds 11 and 13 displayed high potency against COX-2 (IC₅₀ = 0.62 and 0.46 µM, respectively) and excellent selectivity indices (SI >60) over COX-1. rsc.org

Signal Transducer and Activator of Transcription 3 (STAT3): Quinoxaline-isoselenourea derivatives have been identified as inhibitors of the STAT3 pathway. nih.govnih.gov These compounds reduce the protein levels of STAT3 and its active, phosphorylated form. nih.gov This inhibition leads to the downregulation of STAT3-regulated genes involved in survival and metastasis, such as survivin and c-myc. nih.govnih.gov Docking studies suggest these inhibitors bind favorably to the SH2 domain of STAT3, which is critical for its dimerization and activation. nih.govmdpi.com

Histone Deacetylase (HDAC): A novel series of quinoxaline derivatives has been designed to act as HDAC inhibitors. nih.gov These compounds have shown potent inhibitory activity against several HDAC isoforms, including HDAC1, HDAC4, and HDAC6. nih.govfrontiersin.org Compound 6c, for instance, exhibited IC₅₀ values of 1.76 µM, 1.39 µM, and 3.46 µM against HDAC1, HDAC4, and HDAC6, respectively, comparable to the reference drug SAHA. nih.govfrontiersin.org

| Compound Class | Target Enzyme | Key Findings | IC₅₀ Values | Reference |

|---|---|---|---|---|

| Quinoxaline | HIV-1 Reverse Transcriptase | Potent non-nucleoside inhibition. | Nanomolar range | nih.govresearchgate.net |

| Favipiravir-inspired Quinoxaline | Papain (SARS-CoV-2 Protease surrogate) | Stronger inhibition than favipiravir. | 92 µM (analogue 5a) | rsc.org |

| Quinoxaline-carboxamide | EGFR | Potent inhibition comparable to Erlotinib. | 0.508 nM (compound 11) | figshare.com |

| Quinoxaline derivative | COX-2 | High potency and selectivity over COX-1. | 0.46 µM (compound 13) | rsc.org |

| Quinoxaline derivative | HDAC1 / HDAC4 / HDAC6 | Activity comparable to reference drug SAHA. | 1.76 / 1.39 / 3.46 µM (compound 6c) | nih.govfrontiersin.org |

Interaction with Nucleic Acids (DNA/RNA) and Binding Modes

Beyond protein targets, some quinoxaline analogues can directly interact with nucleic acids. The naturally occurring quinoxaline antibiotics, such as echinomycin, are well-known for their DNA binding properties. Their mechanism involves bifunctional intercalation, where the two quinoxaline chromophores of a single molecule insert into the DNA double helix at two separate sites. nih.gov This binding can be sequence-specific, with some synthetic analogues showing a strong preference for A+T-rich regions of DNA. nih.gov

This interaction can distort the DNA helix, an effect that has been harnessed to enhance the binding of other molecules. For instance, quinoxaline antibiotics can facilitate the binding of peptide nucleic acids (PNAs) to double-stranded DNA by lowering the activation energy required for strand invasion. nih.gov

More recently, quinoxaline derivatives have been investigated for their ability to interact with viral RNA. Computational studies suggest that these compounds can disrupt the interaction between the nucleocapsid protein of coronaviruses and viral RNA by binding to the protein's N-terminal domain. nih.govrsc.org This represents an alternative antiviral mechanism targeting the viral genome directly or its associated proteins.

Protein-Ligand Binding Dynamics and Affinity Studies

To rationalize the potent inhibitory activities of quinoxaline analogues, extensive computational studies are often employed. Molecular docking and molecular dynamics (MD) simulations provide atomic-level insights into how these ligands bind to their protein targets. nih.govelsevierpure.com

These studies consistently show that quinoxaline derivatives establish stable binding within the active or allosteric sites of their target enzymes. nih.govresearchgate.net The binding is typically stabilized by a network of interactions, including:

Hydrogen Bonds: Formed between polar groups on the inhibitor and amino acid residues in the binding pocket.

Hydrophobic Interactions: The aromatic quinoxaline core frequently engages in hydrophobic and π-π stacking interactions with nonpolar residues. cmu.ac.thrsc.org

For example, docking studies of a quinoxaline-isoselenourea derivative into the SH2 domain of STAT3 revealed favorable binding, providing a structural basis for its inhibitory action. nih.gov Similarly, MD simulations of a potent quinoxalinone inhibitor (MN343) with EGFR's tyrosine kinase domain helped identify key interacting residues (L694, V702, L768, M769, and L820) crucial for its high-affinity binding. elsevierpure.com In the context of SARS-CoV-2 Mpro, simulations revealed binding energy values as favorable as -131.96 kJ mol⁻¹, with van der Waals and polar solvation energies being the main contributors to binding affinity. nih.gov These affinity studies are crucial for correlating structural features with biological activity and guiding the rational design of next-generation inhibitors. nih.gov

Cellular Pathway Modulation, including Apoptosis Induction and Cell Cycle Progression Analysis

The inhibition of key molecular targets by quinoxaline analogues ultimately translates into the modulation of critical cellular pathways, leading to desired therapeutic outcomes such as cancer cell death. The primary mechanisms involve the induction of apoptosis (programmed cell death) and the disruption of the normal cell cycle. researchgate.netbohrium.com

Apoptosis Induction: Numerous studies have confirmed that quinoxaline derivatives induce apoptosis in cancer cells. tandfonline.comnih.gov This is often demonstrated through Annexin V-FITC assays, which detect the externalization of phosphatidylserine, an early marker of apoptosis. nih.govtandfonline.comnih.gov The apoptotic mechanism is further elucidated by Western blot analysis, which shows that these compounds can upregulate pro-apoptotic proteins like p53, caspases (e.g., caspase-3, -8), and Bax, while simultaneously downregulating anti-apoptotic proteins such as Bcl-2. tandfonline.comnih.govnih.gov For instance, one quinoxaline derivative significantly upregulated p53, caspase-3, and caspase-8 and downregulated Bcl-2 in prostate cancer cells, leading to apoptosis. tandfonline.comnih.gov

Cell Cycle Progression Analysis: Flow cytometry analysis has revealed that quinoxaline analogues can arrest the cell cycle at various phases, preventing cancer cells from dividing. nih.govtemple.edu Depending on the specific compound and cell line, arrest has been observed at the G2/M phase, the S phase, or the G1 transition. nih.govtandfonline.combohrium.comrsc.org For example, compound VIIIc caused cell cycle arrest at the G2/M boundary in HCT116 colon cancer cells. nih.govbohrium.com Another derivative, compound 10c, arrested the cell cycle at the G2/M phase in HCT-116 cells, while compound 6c caused arrest at the G0/G1 and S phases in HepG-2 liver cancer cells. nih.govnih.gov This cell cycle disruption is a key component of their anti-proliferative effects.

| Compound | Cell Line | Cell Cycle Arrest Phase | Apoptosis Induction Mechanism | Reference |

|---|---|---|---|---|

| Compound IV | PC-3 (Prostate) | S Phase | Upregulation of p53, caspase-3, caspase-8; Downregulation of Bcl-2. | tandfonline.comnih.gov |

| Compound VIIIc | HCT116 (Colon) | G2/M Phase | Confirmed by Annexin V assay. | nih.govbohrium.com |

| Compound 3b | MCF-7 (Breast) | G1 Transition / Pre-G1 | Confirmed by Annexin V-FITC/PI analysis. | rsc.org |

| Compound 6c | HepG-2 (Liver) | G0/G1 and S Phases | Marked elevation in Annexin V-FITC positive cells. | nih.gov |

| Compound 10c | HCT-116 (Colon) | G2/M Phase | Induction of apoptosis confirmed. | nih.gov |

Structure Activity Relationship Sar Studies of 3 Hydrazinylmethyl Quinoxalin 2 1h One Analogues

Correlation of Structural Features with Observed Biological Potency and Selectivity

Structure-activity relationship (SAR) studies reveal that the biological activity of quinoxalin-2(1H)-one derivatives is highly dependent on the nature and position of substituents on the quinoxaline (B1680401) ring and on the side chain at the C-3 position.

The core quinoxalin-2(1H)-one nucleus is a critical pharmacophore for various biological activities, including anticancer, antimicrobial, and enzyme inhibition. sapub.orgresearchgate.netmdpi.com The main sites for substitution to modulate activity are typically the N-1, C-3, C-6, and C-7 positions. mdpi.comnih.gov

At the C-3 position, the hydrazinylmethyl group of the parent compound serves as a versatile linker. Modifications of this group have profound effects on activity. For instance, attaching hydrogen bond donor and acceptor groups to the C-3 position can be beneficial for certain activities, such as AMPA receptor antagonism. researchgate.net A study on 3-vinyl-quinoxalin-2(1H)-one derivatives as FGFR1 inhibitors showed that analogues containing a carbonyl group exhibited better activity, likely due to the formation of hydrogen bonds with the target kinase. nih.gov

The nature of the linker at C-3 is also crucial. SAR analyses have shown that for some anticancer activities, an aliphatic linker like a methylene (B1212753) group (-CH2-) is essential, while an N-linker can decrease activity. mdpi.com In contrast, for other targets, an NH linker is considered essential for activity. mdpi.com

Substitutions on the benzene (B151609) ring of the quinoxaline core also play a significant role. For example, in a series of EGFR tyrosine kinase inhibitors, derivatives featured a 6-methoxy and a 7-(3-morpholinopropoxy) substitution pattern. researchgate.netnih.gov

Table 1: General SAR Correlation for Quinoxalin-2(1H)-one Analogues

| Position of Substitution | Structural Feature | Impact on Biological Activity | Target Class Example |

|---|---|---|---|

| N-1 | Alkyl groups (e.g., ethyl) | Can be essential for specific activities like anticonvulsant properties. researchgate.net | AMPA Receptor |

| C-3 | Carbonyl group in side chain | Increased activity, potential for H-bonding. nih.gov | FGFR1 Kinase |

| C-3 | Hydrazinylcarboxamide moiety | Beneficial for anticonvulsant activity. researchgate.net | AMPA Receptor |

| C-3 | Aliphatic vs. Nitrogen linker | Activity is target-dependent; aliphatic linkers can be essential. mdpi.com | Anticancer |

| C-6, C-7 | Methoxy, Morpholinopropoxy groups | Important for potent EGFR inhibition. researchgate.netnih.gov | EGFR Tyrosine Kinase |

Impact of Substituent Effects on Activity Profiles

The electronic properties of substituents on the quinoxaline ring system significantly influence the biological activity of the analogues. The introduction of electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) can alter the molecule's interaction with its biological target, thereby modifying its potency.

In studies of quinoxalinone derivatives as inhibitors for colorectal cancer cell lines, it was observed that the introduction of strong electron-withdrawing substituents on an aryl group attached to the core increased the inhibition efficiency. nih.gov For instance, compounds with a meta-nitro (m-NO2) or a para-carboxylic acid (p-COOH) group showed high inhibition. nih.gov Conversely, the combination of strong electron-donating groups (e.g., -OCH3, -OH) with a strong electron-withdrawing group (e.g., -NO2) on the same phenyl ring sometimes led to reduced efficiency. nih.gov

For a series of anticancer quinoxalines, substitutions on a phenyl ring at the C-2 position showed that o,o-dimethoxyphenyl groups increased activity, whereas electron-withdrawing groups like trifluoromethyl (-CF3) and trifluoromethoxy (-OCF3) decreased activity. mdpi.com This highlights that the electronic effect is highly specific to the substitution position and the biological target.

Incorporating fluorine or fluorine-containing groups into the C-3 position is another strategy used to enhance the physicochemical and biological properties of quinoxalin-2(1H)-one derivatives. researchgate.netresearchgate.net

Table 2: Influence of Electronic Effects of Substituents on Biological Activity

| Compound Series | Substituent Type | Position | Observed Effect on Activity | Reference |

|---|---|---|---|---|

| Anticancer Quinoxalinones | Strong EWG (e.g., -NO2, -COOH) | Aryl group on core | Increased inhibitory efficiency | nih.gov |

| Anticancer Quinoxalines | EDG (o,o-dimethoxy) | C-2 Phenyl ring | Increased activity | mdpi.com |

| Anticancer Quinoxalines | EWG (-CF3, -OCF3) | C-2 Phenyl ring | Decreased activity | mdpi.com |

| General Quinoxalinones | Fluorine/Fluoroalkyl groups | C-3 position | Potential enhancement of biological properties | researchgate.netresearchgate.net |

Pharmacophore Modeling and Ligand-Based Design Strategies

Pharmacophore modeling is a computational method used to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to interact with a specific biological target. fiveable.me This approach is instrumental in designing new analogues of 3-(hydrazinylmethyl)quinoxalin-2(1H)-one by providing a template for desired structural features.

For quinoxaline scaffold-based compounds identified as Aldose Reductase 2 (ALR2) inhibitors, pharmacophore mapping combined with 3D-QSAR (Quantitative Structure-Activity Relationship) studies has been successfully applied. tandfonline.comnih.gov These studies led to the generation of a five-point pharmacophore hypothesis, designated AADRR. This hypothesis includes two hydrogen bond acceptors (A), one hydrogen bond donor (D), and two aromatic rings (R) as the key features required for potent ALR2 inhibition. tandfonline.comnih.gov

Docking analyses within these studies revealed that the quinoxaline derivatives orient themselves within the active site to interact with key amino acid residues such as TYR 48, HIE 110, TRP 111, and TRP 219. tandfonline.comnih.gov Such models guide the virtual screening of compound libraries and the rational design of new derivatives by ensuring they possess the necessary features to bind effectively to the target. fiveable.me This ligand-based design strategy helps in prioritizing the synthesis of compounds that are most likely to be active, thereby streamlining the drug discovery process.

Rational Design Approaches for Enhanced Bioactivity and Specificity

Rational design combines an understanding of SAR, pharmacophore models, and the structure of the biological target to create novel molecules with improved potency and selectivity. This approach has been effectively used for quinoxalin-2(1H)-one derivatives.

One prominent strategy is structure-based drug design, where the known 3D structure of a target protein is used to design inhibitors. For example, novel 3-vinyl-quinoxalin-2(1H)-one derivatives were designed as fibroblast growth factor receptor 1 (FGFR1) inhibitors. nih.gov Molecular docking studies provided insights into the binding interactions between the designed compounds and the FGFR1 active site, guiding the optimization of substituents at the C-1 and C-3 positions for better efficacy. nih.gov

Another rational design approach involves molecular hybridization, where pharmacophores from different bioactive molecules are combined into a single new molecule. Hybrid derivatives of quinoxaline linked with other heterocyclic systems like coumarin (B35378) have been created to enhance anticancer potential. mdpi.com Similarly, a series of 6-(morpholinosulfonyl)quinoxalin-2(1H)-one derivatives incorporating hydrazone and pyrazole (B372694) moieties were designed and synthesized, leading to compounds with significant antimicrobial activity. johnshopkins.eduarabjchem.orgresearchgate.net

These design strategies have also been employed to develop quinoxalin-2(1H)-one derivatives as potent inhibitors of epidermal growth factor receptor (EGFR) tyrosine kinase, a key target in cancer therapy. researchgate.netnih.gov By understanding the interactions between known inhibitors and the EGFR active site, researchers can rationally modify the quinoxaline scaffold to construct new, more effective inhibitors. researchgate.netnih.gov

Computational Chemistry and Cheminformatics Applications

Molecular Docking Simulations for Ligand-Target Interaction Prediction

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to predict the binding mode and affinity of small molecule ligands to the active site of a protein target.

In the study of quinoxalin-2(1H)-one derivatives, molecular docking has been instrumental in elucidating their potential as antimicrobial agents. For instance, derivatives of the closely related compound, 3-hydrazinyl-6-(morpholinosulfonyl)quinoxalin-2(1H)-one, were docked into the active site of Staphylococcus aureus DNA gyrase (PDB ID: 2XCT). researchgate.net This enzyme is a crucial target for antibacterial drugs. The simulations revealed key interactions responsible for the inhibitory activity of these compounds.

The docking studies showed that the quinoxalinone core and its substituents form a network of hydrogen bonds and hydrophobic interactions with critical amino acid residues in the enzyme's binding pocket. researchgate.net For example, one highly active derivative, 3-(2-(1-(4-bromophenyl)ethylidene)hydrazinyl)-6-(morpholinosulfonyl)quinoxalin-2(1H)-one, demonstrated significant interactions that explained its potent inhibitory effects. researchgate.net

Table 1: Key Molecular Docking Interactions of a Quinoxalin-2(1H)-one Derivative with S. aureus DNA Gyrase

| Interacting Ligand Group | Receptor Amino Acid Residue | Type of Interaction |

|---|---|---|

| Quinoxalinone NH | Asp81 | Hydrogen Bond |

| Hydrazone Linker | Gly85 | Hydrogen Bond |

| Phenyl Ring | Val79, Ile175 | Hydrophobic Interaction |

These detailed interaction maps provide a rational basis for the structure-activity relationships (SAR) observed in laboratory experiments and guide the design of new derivatives with improved binding affinity and specificity. nih.gov

Quantum Chemical Calculations (Density Functional Theory - DFT) for Electronic and Spectroscopic Properties

Quantum chemical calculations, particularly Density Functional Theory (DFT), are used to investigate the electronic structure, geometry, and spectroscopic properties of molecules. researchgate.net DFT provides a powerful means to understand the fundamental properties of a compound like 3-(Hydrazinylmethyl)quinoxalin-2(1H)-one at the atomic level.

Studies on related quinoxalinone structures, such as 1-Benzyl-3-methyl-quinoxalin-2(1H)-one, have employed DFT calculations using the B3LYP functional with the 6-31G(d,p) basis set to determine optimized molecular geometry, dipole moment, and atomic charges. researchgate.net These calculations provide insights into the molecule's polarity and the distribution of electron density, which are critical for understanding its reactivity and intermolecular interactions. ias.ac.in The theoretical geometric parameters obtained from DFT often show good agreement with experimental data from X-ray crystallography. researchgate.net

Frontier Molecular Orbital (FMO) theory is a key application of quantum chemical calculations that focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and distribution of these orbitals are fundamental to understanding a molecule's chemical reactivity and electronic properties. researchgate.net

The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining molecular stability and reactivity. mdpi.com A large energy gap implies high stability and low reactivity, whereas a small gap suggests the molecule is more reactive. mdpi.com

For quinoxalinone derivatives, DFT calculations have been used to compute the HOMO-LUMO energies and derive important global reactivity descriptors. researchgate.netnih.gov

Table 2: Quantum Chemical Reactivity Descriptors Derived from HOMO-LUMO Energies

| Descriptor | Formula | Description |

|---|---|---|

| Energy Gap (ΔE) | ELUMO - EHOMO | Indicates chemical reactivity and stability. |

| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | Measures the escaping tendency of electrons. |

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | Measures resistance to change in electron distribution. |

| Chemical Softness (S) | 1 / (2η) | The reciprocal of hardness; indicates higher reactivity. |

| Electronegativity (χ) | - (EHOMO + ELUMO) / 2 | The power of an atom to attract electrons to itself. |

These parameters help in quantitatively assessing the chemical behavior of this compound and its analogs in various chemical environments. mdpi.com

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution of a molecule and predict its reactivity towards electrophilic and nucleophilic attack. researchgate.netwolfram.com The MEP map displays regions of different electrostatic potential on the electron density surface, typically color-coded for interpretation.

Red Regions: Indicate negative electrostatic potential, corresponding to areas of high electron density (e.g., lone pairs on oxygen or nitrogen atoms). These are the most likely sites for electrophilic attack. thaiscience.info

Blue Regions: Indicate positive electrostatic potential, corresponding to areas of low electron density (e.g., hydrogen atoms attached to electronegative atoms). These are the most likely sites for nucleophilic attack. thaiscience.info

Green Regions: Indicate neutral or near-zero potential.

For quinoxalinone derivatives, MEP analysis helps identify the chemically active sites. researchgate.net In a typical quinoxalin-2(1H)-one structure, the oxygen atom of the carbonyl group shows a strong negative potential (red), making it a prime site for hydrogen bonding and electrophilic interactions. The hydrogen atom on the N1-position often displays a positive potential (blue), indicating its role as a hydrogen bond donor. researchgate.net This information is crucial for understanding non-bonding interactions, such as those observed in molecular docking simulations. researchgate.net

Molecular Dynamics Simulations for Conformational Stability and Binding Dynamics

While molecular docking provides a static snapshot of a ligand-receptor complex, Molecular Dynamics (MD) simulations offer a dynamic view, simulating the movements and interactions of atoms and molecules over time. MD simulations are essential for assessing the conformational stability of a ligand within a binding site and calculating more accurate binding free energies.

For quinoxaline (B1680401) derivatives, MD simulations have been used to validate docking results and understand the stability of the predicted binding poses. researchgate.net For example, a quinoxaline derivative identified as a potential HIV reverse transcriptase inhibitor was subjected to MD simulations to confirm the stability of its interaction with the enzyme. researchgate.net The simulations track parameters like the root-mean-square deviation (RMSD) of the ligand and protein backbone to ensure that the complex remains stable throughout the simulation period. This dynamic analysis provides a more realistic representation of the biological system and strengthens the predictions made from docking studies. nih.gov

Virtual Screening Methodologies for Novel Lead Identification and Optimization

Virtual screening is a computational technique used in early-stage drug discovery to search large libraries of small molecules to identify those structures which are most likely to bind to a drug target. nih.govidrblab.org This approach significantly reduces the time and cost associated with high-throughput screening (HTS) of physical compounds. nih.gov

Structure-based virtual screening, which utilizes molecular docking, is a common approach. For scaffolds like quinoxaline, researchers can construct a virtual library of derivatives and screen them against a specific biological target. researchgate.net For example, a library of quinoxaline compounds was virtually screened against the HIV reverse transcriptase enzyme, leading to the selection of promising candidates for synthesis and biological evaluation. researchgate.net The process involves docking each compound in the library and ranking them based on a scoring function that estimates binding affinity. The top-scoring compounds are then selected as "hits" for further investigation. This methodology allows for the rapid exploration of vast chemical space to discover novel and potent lead compounds for optimization. idrblab.org

Future Research Directions and Advanced Methodologies

Exploration of Novel Synthetic Pathways and Advanced Derivatization Strategies

The development of efficient and versatile synthetic routes is paramount for generating diverse libraries of 3-(hydrazinylmethyl)quinoxalin-2(1H)-one analogs for biological screening. Future efforts in this area are likely to focus on several key strategies:

Multi-Component Reactions (MCRs): These reactions, where three or more reactants combine in a single step to form a product, offer a highly efficient approach to building molecular complexity. nih.gov The application of MCRs to the synthesis of quinoxalin-2(1H)-one cores and their subsequent functionalization can accelerate the discovery of novel derivatives. nih.gov

C-H Functionalization: Direct functionalization of carbon-hydrogen bonds represents a powerful and atom-economical strategy for modifying the quinoxaline (B1680401) scaffold. nih.gov Future research will likely explore novel catalytic systems, including photoredox catalysis, to achieve site-selective C-H functionalization at various positions on the quinoxaline ring, allowing for the introduction of a wide range of substituents. frontiersin.org

Green Chemistry Approaches: There is a growing emphasis on developing environmentally benign synthetic methods. This includes the use of recyclable catalysts, aqueous reaction media, and microwave-assisted synthesis to reduce waste and energy consumption in the preparation of quinoxaline derivatives. pnrjournal.com

Advanced Derivatization of the Hydrazinyl Moiety: The hydrazinyl group at the 3-position is a key functional handle for derivatization. Future strategies will likely expand beyond simple hydrazone formation to include the synthesis of more complex heterocyclic systems, such as pyrazoles, triazoles, and triazinoquinoxalines. nih.govnih.gov These modifications can significantly impact the compound's physicochemical properties and biological activity. For instance, the reaction of 3-hydrazinoquinoxalines with various bifunctional reagents can yield a diverse array of fused heterocyclic systems. nih.govnih.gov

A summary of potential derivatization strategies is presented in the table below.

| Derivatization Strategy | Reagents/Conditions | Resulting Moiety |

| Hydrazone Formation | Aromatic aldehydes in ethanol (B145695) with acetic acid catalyst nih.govnih.gov | Hydrazone |

| Pyrazole (B372694) Formation | Reaction with β-diketones followed by cyclization nih.gov | Pyrazole |

| Triazoloquinoxaline Synthesis | Reaction with sodium nitrite (B80452) in acetic acid nih.gov | Tetrazolo[1,5-a]quinoxaline |

| Triazinoquinoxaline Synthesis | Reaction with α-haloesters or α-haloketones nih.gov | 1,2,4-Triazinoquinoxaline |

Discovery of Undiscovered Biological Targets and Pathways for this compound

While derivatives of this compound have shown promise as antimicrobial and anticancer agents, a vast landscape of potential biological targets remains to be explored. rsc.org Future research should aim to identify novel molecular targets and elucidate the underlying pathways through which these compounds exert their effects.

Key areas for future investigation include:

Kinase Inhibition: Quinoxaline derivatives have been identified as inhibitors of various protein kinases, such as VEGFR-2 and FGFR1, which are crucial in cancer progression. nih.govrsc.org Future screening efforts could expand to a broader panel of kinases implicated in different diseases, including inflammatory disorders and neurodegenerative conditions.

Enzyme Inhibition: Beyond kinases, quinoxaline-based compounds have the potential to inhibit other classes of enzymes. For example, derivatives have been investigated as inhibitors of topoisomerase II, aldose reductase, α-glucosidase, and secretory phospholipase A2 (sPLA2). nih.govmdpi.comnih.gov High-throughput screening against diverse enzyme families could uncover novel inhibitory activities.

Antiviral Targets: The quinoxaline scaffold is a promising starting point for the development of antiviral agents. For instance, some derivatives have been shown to target the NS1A protein of the influenza A virus, disrupting its interaction with dsRNA. nih.gov Further exploration of their potential against a wide range of viral proteins and replication mechanisms is warranted. nih.gov

Modulation of Cellular Signaling Pathways: The broad biological activity of quinoxalines suggests their ability to modulate complex cellular signaling pathways. Future research should focus on identifying the specific pathways affected by this compound and its derivatives, which could reveal novel therapeutic opportunities. kit.edu

The following table summarizes some of the known and potential biological targets for quinoxaline derivatives.

| Target Class | Specific Examples | Therapeutic Area |

| Protein Kinases | VEGFR-2, FGFR1 nih.govrsc.org | Cancer |

| Enzymes | Topoisomerase II, Aldose Reductase, α-Glucosidase, sPLA2 nih.govmdpi.comnih.gov | Cancer, Diabetes |

| Viral Proteins | Influenza A NS1A nih.gov | Infectious Diseases |

| Cellular Receptors | AMPA Receptor pnrjournal.com | Neurological Disorders |

Development and Application of Advanced Computational Models for Predictive Biology and Rational Design

Computational approaches are indispensable tools in modern drug discovery, enabling the rational design and optimization of lead compounds. nih.gov Future research on this compound will increasingly rely on sophisticated computational models to predict biological activity and guide synthetic efforts.

Advanced methodologies in this domain include:

Quantitative Structure-Activity Relationship (QSAR): 3D-QSAR models, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), can be developed to establish a correlation between the physicochemical properties of quinoxaline-hydrazone derivatives and their biological activities. nih.govrsc.org These models can provide valuable insights into the structural requirements for optimal potency and guide the design of new analogs with improved efficacy. nih.gov

Pharmacophore Modeling: This technique involves identifying the essential three-dimensional arrangement of functional groups responsible for a compound's biological activity. tandfonline.com Pharmacophore models can be used to screen virtual libraries for novel quinoxaline-based scaffolds that fit the desired activity profile. tandfonline.comnih.gov

Molecular Docking and Dynamics Simulations: These methods are used to predict the binding mode of a ligand within the active site of a biological target. nih.gov Advanced molecular dynamics simulations can provide a more dynamic picture of the ligand-receptor interactions, helping to explain the molecular basis of activity and guide lead optimization. nih.gov

Machine Learning and Artificial Intelligence: Machine learning algorithms can be trained on large datasets of chemical structures and biological activities to predict the properties of new compounds. nih.gov These models can be used for a variety of tasks, including virtual screening, ADMET (absorption, distribution, metabolism, excretion, and toxicity) prediction, and de novo drug design. fiveable.meharvard.edu

Integration of Multi-Omics Technologies for Comprehensive Mechanistic Elucidation

To gain a holistic understanding of the biological effects of this compound and its derivatives, it is crucial to move beyond single-target investigations and embrace a systems biology approach. nih.govazolifesciences.com The integration of multiple "omics" technologies can provide a comprehensive view of the cellular response to these compounds.

Future research should incorporate:

Transcriptomics: By analyzing changes in gene expression profiles upon treatment with quinoxaline derivatives, researchers can identify the cellular pathways and regulatory networks that are perturbed. longdom.orgnih.govnih.gov This can provide valuable clues about the compound's mechanism of action and potential off-target effects. nih.gov

Proteomics: This involves the large-scale study of proteins, including their expression levels, modifications, and interactions. Proteomic analysis of cells treated with quinoxaline derivatives can reveal changes in protein expression that are directly linked to the compound's biological activity. nih.goved.ac.uk For example, a proteomic study on Entamoeba histolytica treated with quinoxaline derivatives identified deregulation of proteins involved in the cytoskeleton, intracellular traffic, and redox homeostasis. ed.ac.uk

Metabolomics: This is the systematic study of the unique chemical fingerprints that specific cellular processes leave behind. mdpi.com Metabolomic profiling can identify changes in metabolic pathways in response to treatment with quinoxaline derivatives, providing insights into their effects on cellular metabolism. nih.govmdpi.com

Systems Biology: By integrating data from transcriptomics, proteomics, metabolomics, and other high-throughput technologies, a more complete picture of the drug's mechanism of action can be constructed. nih.gov This systems-level understanding can facilitate the identification of novel drug targets, the prediction of drug efficacy and toxicity, and the development of more effective therapeutic strategies. dbkgroup.org

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.